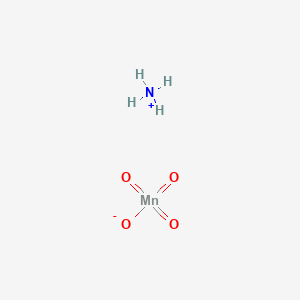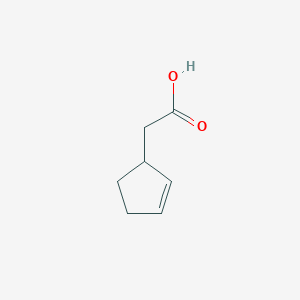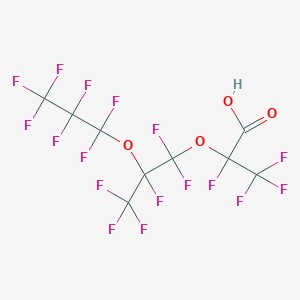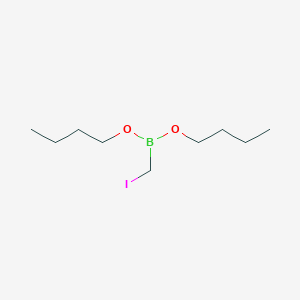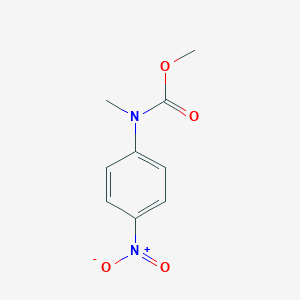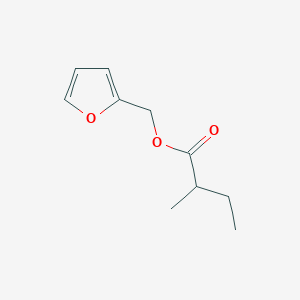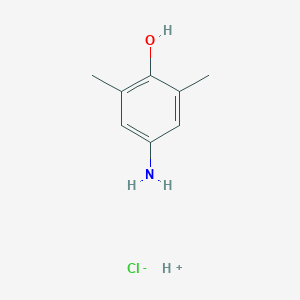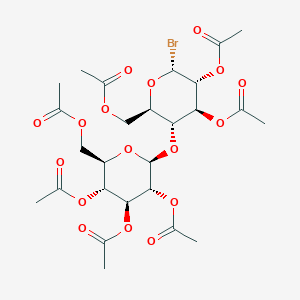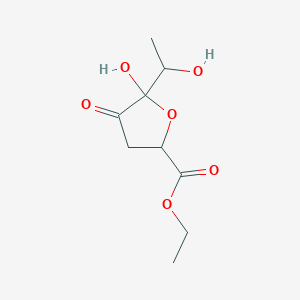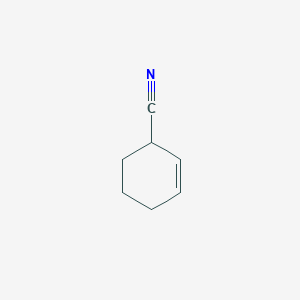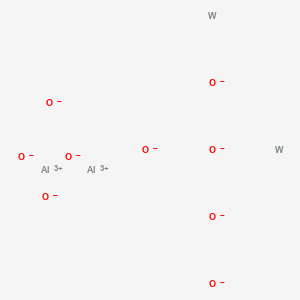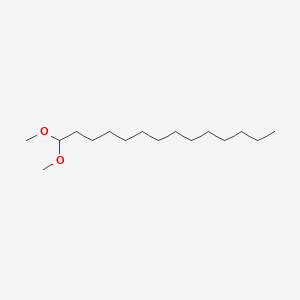
1,1-Dimethoxytetradecane
Overview
Description
This typically includes the compound’s molecular formula, molar mass, and structural formula. It may also include the compound’s physical appearance (color, state of matter under standard conditions) and any notable chemical or physical properties .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together .Chemical Reactions Analysis
This involves identifying the chemical reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Electrochemical Applications : 1,4‐Dimethoxybenzene derivatives, which include similar structural elements to 1,1-Dimethoxytetradecane, are used as materials for catholytes in non‐aqueous redox flow batteries. They exhibit high open‐circuit potentials and excellent electrochemical reversibility. Innovations in the chemical stability of these materials have been achieved by incorporating bicyclic substitutions and ether chains into the dialkoxybenzenes (Zhang et al., 2017).
NMR Spectroscopy : α,α,α′,α′-Tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs) are used as chiral NMR shift reagents. These reagents, which relate to the structural family of 1,1-Dimethoxytetradecane, allow for the determination of ratios of enantiomeric alcohols and amines under standard conditions (von dem Bussche-Hünnefeld et al., 1992).
Sensing and Detection : A molecularly imprinted (MIP) sensor coupled with a microextraction strategy has been developed for the selective and sensitive detection of dimethoate in real samples, showcasing the potential of related dimethoxy compounds in analytical chemistry (Capoferri et al., 2017).
Gene Expression Regulation : Chemical inducers of dimerization, which could potentially include dimethoxy compounds, have been used to regulate gene expression. This approach offers tight regulation and modularity, with potential clinical applications in gene therapy (Pollock & Clackson, 2002).
Environmental and Toxicological Studies : The effects of dimethoate, an organophosphate insecticide, on non-target aquatic organisms have been studied, providing insights into the environmental and toxicological impacts of related dimethoxy compounds (Narra, 2017).
Energy Storage in Redox Flow Batteries : A study on 1,4-dimethoxybenzene derivatives, related to 1,1-Dimethoxytetradecane, focused on their use in nonaqueous redox flow batteries, highlighting their long-term stability and high intrinsic capacity (Huang et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,1-dimethoxytetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(17-2)18-3/h16H,4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUNLLQHXAHFDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethoxytetradecane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid](/img/structure/B79200.png)

